molecular formula C10H12O3 B13530448 2-Hydroxy-4-methoxybenzenepropanal CAS No. 333754-85-1

2-Hydroxy-4-methoxybenzenepropanal

Cat. No.: B13530448
CAS No.: 333754-85-1
M. Wt: 180.20 g/mol
InChI Key: DPPIGPHQKASUHA-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxybenzenepropanal is an organic compound characterized by the presence of a hydroxyl group, a methoxy group, and an aldehyde group attached to a benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxybenzenepropanal can be achieved through several methods. One common route involves the reaction of 2-Hydroxy-4-methoxybenzaldehyde with propanal in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base catalyst facilitating the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxybenzenepropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: 2-Hydroxy-4-methoxybenzoic acid.

    Reduction: 2-Hydroxy-4-methoxybenzenepropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4-methoxybenzenepropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxybenzenepropanal involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include modulation of oxidative stress and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzaldehyde: An isomer with similar functional groups but different structural arrangement.

    2-Hydroxy-4-methoxybenzoic acid: A related compound formed through the oxidation of 2-Hydroxy-4-methoxybenzenepropanal.

    2-Hydroxy-4-methoxybenzenepropanol: A reduced form of the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

333754-85-1

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-(2-hydroxy-4-methoxyphenyl)propanal

InChI

InChI=1S/C10H12O3/c1-13-9-5-4-8(3-2-6-11)10(12)7-9/h4-7,12H,2-3H2,1H3

InChI Key

DPPIGPHQKASUHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCC=O)O

Origin of Product

United States

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